molecular formula C18H21NO6 B11637534 methyl (4Z)-4-(2-hydroxy-3-methoxybenzylidene)-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

methyl (4Z)-4-(2-hydroxy-3-methoxybenzylidene)-1-(2-methoxyethyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate

Cat. No.: B11637534
M. Wt: 347.4 g/mol
InChI Key: MXWCYRFNKMQVLC-RAXLEYEMSA-N
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Description

METHYL (4Z)-4-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, methoxy groups, and a hydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL (4Z)-4-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrole ring, introduction of the methoxy and hydroxy groups, and the final esterification to form the methyl ester. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

METHYL (4Z)-4-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may yield an alcohol.

Scientific Research Applications

METHYL (4Z)-4-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of METHYL (4Z)-4-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action fully.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrole derivatives with methoxy and hydroxy groups. Examples include:

  • METHYL (4Z)-4-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-(2-HYDROXYETHYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
  • METHYL (4Z)-4-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-(2-ETHOXYETHYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE

Uniqueness

The uniqueness of METHYL (4Z)-4-[(2-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-1-(2-METHOXYETHYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE lies in its specific combination of functional groups and its potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound for various research and industrial purposes.

Properties

Molecular Formula

C18H21NO6

Molecular Weight

347.4 g/mol

IUPAC Name

methyl (4Z)-4-[(2-hydroxy-3-methoxyphenyl)methylidene]-1-(2-methoxyethyl)-2-methyl-5-oxopyrrole-3-carboxylate

InChI

InChI=1S/C18H21NO6/c1-11-15(18(22)25-4)13(17(21)19(11)8-9-23-2)10-12-6-5-7-14(24-3)16(12)20/h5-7,10,20H,8-9H2,1-4H3/b13-10-

InChI Key

MXWCYRFNKMQVLC-RAXLEYEMSA-N

Isomeric SMILES

CC1=C(/C(=C/C2=C(C(=CC=C2)OC)O)/C(=O)N1CCOC)C(=O)OC

Canonical SMILES

CC1=C(C(=CC2=C(C(=CC=C2)OC)O)C(=O)N1CCOC)C(=O)OC

Origin of Product

United States

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